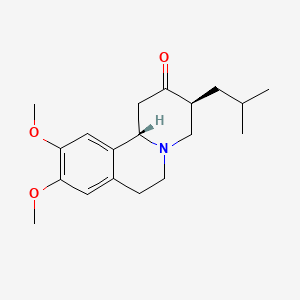

(3S,11bS)-tetrabenazine

Description

Historical Trajectory of Tetrabenazine (B1681281) Discovery and Early Pharmacological Investigations

The journey of tetrabenazine began in the 1950s when it was first synthesized by O. Schneider and A. Brossi at the Hoffmann-La Roche laboratories in Basel, Switzerland. nih.govdovepress.com This synthesis was part of a broader research effort to identify simpler chemical structures that could mimic the pharmacological activity of reserpine, a natural alkaloid. dovepress.comnih.gov Initially, tetrabenazine was investigated for its potential as an antipsychotic agent and was approved for treating psychosis and schizophrenia in several European countries. nih.govdovepress.com

Early pharmacological studies revealed that tetrabenazine's effects were similar to those of reserpine, leading to clinical trials for various involuntary movement disorders. nih.gov These investigations demonstrated its potential in managing conditions such as Huntington's chorea. nih.govdovepress.com Despite its original purpose as an antipsychotic, its efficacy in treating hyperkinetic disorders became more prominent over time. nih.govquickrxspecialty.pharmacy The drug was introduced in 1957, and by 1971, it was used in Great Britain for treating a range of movement disorders. mdpi.com However, it was not until August 2008 that the U.S. Food and Drug Administration (FDA) approved tetrabenazine for the treatment of chorea associated with Huntington's disease. nih.govmdpi.com

Foundational Role of Tetrabenazine in Monoamine Transport Research and Neurotransmitter Depletion

Tetrabenazine's primary pharmacological action is the depletion of monoamine neurotransmitters—such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862)—from nerve terminals in the central nervous system. nih.govnih.govpatsnap.com This effect established tetrabenazine as a crucial tool in neuroscience research for studying the roles of these neurotransmitters. The mechanism behind this depletion was identified in the 1970s as the reversible inhibition of the vesicular monoamine transporter 2 (VMAT2). quickrxspecialty.pharmacydrugbank.com

VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons. nih.govelifesciences.org It is responsible for actively transporting monoamines from the cytoplasm into these vesicles, where they are stored before being released into the synapse. mdpi.comnih.gov By inhibiting VMAT2, tetrabenazine prevents the packaging of monoamines, leaving them vulnerable to metabolic breakdown in the cytoplasm and effectively reducing their levels in the brain. patsnap.comdrugbank.comwikipedia.org

Tetrabenazine exhibits a selective and reversible binding to VMAT2. nih.govmdpi.com This reversible action contrasts with the irreversible inhibition caused by reserpine. dovepress.com The high affinity and selectivity for VMAT2, which is predominantly expressed in the brain, over VMAT1, found in the periphery, contribute to its specific neurological effects. dovepress.comrndsystems.com This targeted action on monoamine storage has made tetrabenazine a cornerstone in research investigating the pathophysiology of disorders involving monoaminergic dysfunction. elifesciences.orgelifesciences.org

Significance of Stereochemistry in Tetrabenazine Research: Elucidating the Role of (3S,11bS)-Tetrabenazine

Tetrabenazine possesses two chiral centers at the C-3 and C-11b positions. nih.gov This stereochemistry results in the possibility of four stereoisomers. However, due to thermodynamic instability, the commercially available form of tetrabenazine is a racemic mixture of the two trans-isomers: (+)-(3R,11bR)-tetrabenazine and (–)-(3S,11bS)-tetrabenazine. nih.govebi.ac.uk

Research has demonstrated that the pharmacological activity of tetrabenazine is highly stereospecific, with one enantiomer being significantly more potent than the other. nih.gov The (+)-(3R,11bR) enantiomer is the primary contributor to the VMAT2 inhibition observed with the racemic mixture. In contrast, the (–)-(3S,11bS)-tetrabenazine isomer exhibits substantially lower affinity for the VMAT2 transporter. nih.gov

Binding affinity studies have quantified this difference, revealing that the (+)-(3R,11bR) isomer is approximately 8,000 times more potent as a VMAT2 inhibitor than the (–)-(3S,11bS) isomer. nih.gov The elucidation of the distinct roles of each enantiomer began in earnest with the first reporting of optically active stereoisomers in 1997. mdpi.com Subsequent studies have consistently shown that the (3R,11bR)-configuration is crucial for high-affinity binding to VMAT2. nih.gov This profound difference in activity underscores the importance of stereochemistry in understanding the pharmacology of tetrabenazine and has driven research into the development of enantiomerically pure formulations. mdpi.com

Data Tables

Table 1: VMAT2 Binding Affinities of Tetrabenazine Enantiomers

| Compound | Stereochemistry | VMAT2 Binding Affinity (Ki) |

| (+)-Tetrabenazine | (3R,11bR) | 4.47 nM |

| (-)-Tetrabenazine | (3S,11bS) | 36,400 nM |

| Data sourced from a 2010 study on the preparation and evaluation of tetrabenazine enantiomers. nih.gov |

Table 2: Timeline of Key Events in Tetrabenazine Research

| Year | Event | Reference |

| 1950s | First synthesized by Hoffmann-La Roche. | nih.govdovepress.com |

| 1957 | Introduced as a drug. | mdpi.com |

| 1970s | Mechanism as a VMAT2 inhibitor discovered. | quickrxspecialty.pharmacy |

| 1971 | Used in Great Britain for movement disorders. | mdpi.com |

| 1997 | First optically active stereoisomers reported. | mdpi.com |

| 2008 | Approved by the US FDA for Huntington's chorea. | nih.govmdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

(3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJIEFSOBYUXJB-HOCLYGCPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042614 | |

| Record name | Tetrabenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58-46-8, 1026016-84-1 | |

| Record name | (±)-Tetrabenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1026016-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabenazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabenazine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026016841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRABENAZINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A3NP33E5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRABENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9O08YRN8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Synthesis and Chiral Resolution of 3s,11bs Tetrabenazine

Overview of Synthetic Strategies for Tetrabenazine (B1681281) Scaffolds

The synthesis of the tetrabenazine (TBZ) scaffold has been a subject of considerable research, leading to the development of various synthetic routes. nih.gov These strategies primarily focus on the construction of the core benzoquinolizine structure. nih.govsmolecule.com

Mannich Reaction-Based Approaches to the Benzoquinolizine Core

A classical and widely used method for constructing the tetrabenazine framework involves the Mannich reaction. nih.govgoogle.com This approach typically utilizes the reaction of a 3,4-dihydroisoquinoline (B110456) derivative with an enone, leading to a conjugate addition, keto-enol tautomerization, and a subsequent Mannich cyclization to form the benzoquinolizine core. nih.gov The stereochemical outcome of this reaction is influenced by a chair-like transition state, which generally results in a 1,4-anti relationship between the substituents. nih.gov

More recent advancements have employed visible-light photoredox catalysis in conjunction with the Mannich reaction. nih.gov This method involves the in situ oxidation of a tetrahydroisoquinoline derivative to form an iminium intermediate, which then undergoes a cyclization sequence. nih.gov Another variation includes a Mannich-Michael reaction cascade, which can be performed stereoselectively using an asymmetric organic catalyst like L-proline. google.com

Cyclization Reactions of Tetrahydroisoquinoline Derivatives

Besides the Mannich reaction, other cyclization strategies starting from tetrahydroisoquinoline derivatives have been developed. nih.gov One such method is the aza-Prins-type cyclization. mdpi.comgoogle.com This involves an alkylation reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) followed by an aza-Prins cyclization in the presence of an oxidant to yield the tetrabenazine ring system. google.com

Another notable approach is the aza-Claisen rearrangement. researchgate.netgoogle.com This strategy has been utilized in the asymmetric synthesis of (+)-tetrabenazine and involves a stereoselective enol etherification followed by an aza-Claisen rearrangement and a transannulation reaction under acidic conditions. researchgate.netgoogle.com

Enantioselective Synthesis of (3S,11bS)-Tetrabenazine

The demand for enantiomerically pure tetrabenazine has driven the development of several enantioselective synthetic methods. nih.govmdpi.com These strategies aim to control the stereochemistry at the two chiral centers, C3 and C11b, to selectively produce the desired (3S,11bS) or (3R,11bR) enantiomer.

Diastereomer Transformation Techniques for Stereochemical Control

Crystallization-induced diastereomer transformation (CIDT) has emerged as a powerful technique for obtaining enantiopure tetrabenazine. nih.govrsc.org This process combines the resolution of a racemic mixture with in-situ racemization of the undesired enantiomer in the solution phase. nih.gov For instance, the classical resolution of racemic tetrabenazine with a chiral acid like (+)-camphorsulfonic acid can lead to the isolation of the desired diastereomeric salt in yields greater than 50%, indicating that a CIDT process is occurring. nih.gov This is attributed to the racemization of tetrabenazine under acidic or basic conditions, allowing the less soluble diastereomeric salt to crystallize out, thereby shifting the equilibrium towards the desired enantiomer. nih.gov

A continuous CIDT process has been developed using a multi-well crystallizer with inline racemization, enabling the production of multigram quantities of enantiopure material. nih.govrsc.org This method relies on real-time monitoring of both the solid and solution phases to control the crystallization and racemization conditions effectively. nih.govrsc.org

Application of Chiral Catalysis in Asymmetric Syntheses

The first asymmetric synthesis of (+)-tetrabenazine utilized a palladium-catalyzed asymmetric malonate addition as the key step to establish the initial stereocenter. nih.govacs.org This approach, while achieving high optical purity, has limitations for industrial-scale production due to the use of an expensive chiral catalyst and a lengthy reaction sequence. nih.gov

Another strategy employs an asymmetric organic catalyst, such as L-proline, in a Mannich-Michael reaction to achieve a stereoselective synthesis of (+)-tetrabenazine. google.com This method is considered more efficient, cost-effective, and environmentally friendly compared to metal-catalyzed processes. google.com

Resolution Methodologies for Accessing Enantiopure (3S,11bS)-Tetrabenazine

Classical resolution of racemic tetrabenazine remains a practical and widely used method to obtain the individual enantiomers. nih.govnih.govgoogle.com This technique involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers based on their differing solubilities and subsequent liberation of the enantiopure free base. google.comtandfonline.com

Several chiral acids have been investigated as resolving agents, with camphorsulfonic acids being particularly effective. nih.govgoogle.com For example, (1R)-(-)-10-camphorsulfonic acid is used to resolve racemic tetrabenazine to yield (3S,11bS)-tetrabenazine with high enantiomeric excess. nih.gov The resolution process is typically carried out by dissolving the racemic tetrabenazine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize upon cooling. google.com The pure diastereomeric salt is then treated with a base to afford the enantiopure tetrabenazine. google.com

Other chiral resolving agents that have been explored include tartaric acid derivatives, such as di-p-toluoyl-L-tartaric acid and di-p-toluoyl-D-tartaric acid, for the resolution of the reduced derivative, α-dihydrotetrabenazine. tandfonline.com The resolved α-dihydrotetrabenazine enantiomers can then be oxidized to furnish the corresponding enantiopure tetrabenazine. tandfonline.com

Chiral Salt Formation and Crystallization-Induced Diastereomer Separation

A widely employed and effective method for resolving racemic tetrabenazine is through the formation of diastereomeric salts using a chiral resolving agent. google.comwipo.int This technique leverages the different physical properties, such as solubility, of the resulting diastereomeric salts to enable their separation by crystallization.

One common approach involves the use of chiral acids. For instance, when racemic tetrabenazine is treated with a specific enantiomer of a chiral acid, such as (1S)-(+)-10-camphorsulfonic acid, two diastereomeric salts are formed: [(3R,11bR)-tetrabenazine]-[(1S)-(+)-10-camphorsulfonate] and [(3S,11bS)-tetrabenazine]-[(1S)-(+)-10-camphorsulfonate]. mdpi.comnih.gov Due to their different three-dimensional structures, these diastereomeric salts exhibit distinct solubilities in a given solvent system.

This difference in solubility allows for a process called crystallization-induced diastereomer separation. By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts can be selectively precipitated from the solution while the other remains dissolved. For example, treating racemic tetrabenazine with (1S)-(+)-10-camphorsulfonic acid in a suitable solvent at an elevated temperature, followed by cooling, can lead to the selective crystallization of the (+)-tetrabenazine-(+)-camphorsulfonate salt. nih.gov Subsequent filtration and purification of the crystallized salt, followed by a basification step to remove the chiral auxiliary, yields the enantiomerically enriched tetrabenazine. mdpi.com

Similarly, chiral tartaric acid derivatives, such as di-p-toluoyl-L-tartaric acid, have been successfully used to resolve the enantiomers of α-dihydrotetrabenazine, a precursor that can then be oxidized to the desired tetrabenazine enantiomer. tandfonline.com The process involves the formation of diastereomeric tartrate salts, which are then separated by crystallization. tandfonline.com The efficiency of the resolution can be influenced by factors such as the molar ratio of the chiral acid to the racemic base, the choice of solvent, and the crystallization temperature. google.com

| Resolving Agent | Target Diastereomer | Separation Method | Reference |

| (1S)-(+)-10-camphorsulfonic acid | (+)-Tetrabenazine-(+)-CSA salt | Selective crystallization | nih.gov |

| Di-p-toluoyl-L-tartaric acid | (+)-α-dihydrotetrabenazine-(L)-tartrate salt | Recrystallization | nih.gov |

| D- or L-chiral acid | Tetrabenazine enantiomer chiral acid salt | Crystallization based on solubility differences | google.comwipo.int |

Chromatographic Enantioseparation Techniques

In addition to classical resolution via diastereomeric salt formation, chromatographic methods offer a powerful alternative for the separation of tetrabenazine enantiomers. mdpi.comnih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a prominent technique used for both analytical and preparative-scale enantioseparation. tandfonline.com

This method utilizes a chiral stationary phase (CSP) within the HPLC column. The CSP is composed of a chiral material that interacts differently with each enantiomer of the analyte as it passes through the column. This differential interaction leads to a difference in retention time for the (3R,11bR) and (3S,11bS) enantiomers, allowing for their separation and individual collection.

For example, a Regis (S, S) Whelk-O1 column has been used for the chiral HPLC analysis of tetrabenazine optical isomers. tandfonline.com The mobile phase composition, which is a mixture of solvents like hexane, 1,2-dichloroethane, and 2-propanol with a modifier like trifluoroacetic acid (TFA), is optimized to achieve the best separation. tandfonline.com The separated enantiomers are detected using a UV detector. tandfonline.com While preparative chiral HPLC can be challenging to scale up for large quantities, it is an effective method for obtaining highly pure enantiomers. tandfonline.com

| Technique | Chiral Stationary Phase (Example) | Mobile Phase (Example) | Detection | Reference |

| Chiral HPLC | Regis (S, S) Whelk-O1 | Hexane/1,2-dichloroethane and 0.5% TFA/2-PrOH | UV at 280nm | tandfonline.com |

| Chiral Column Liquid Chromatography | Not specified | Not specified | Not specified | nih.gov |

Absolute Stereochemical Assignment and Structural Elucidation of (3S,11bS)-Tetrabenazine

The definitive determination of the three-dimensional arrangement of atoms in space, known as the absolute configuration, is crucial for understanding the structure-activity relationship of tetrabenazine. mdpi.com For (3S,11bS)-tetrabenazine, this assignment confirms the specific spatial orientation of the substituents at the chiral centers C-3 and C-11b.

The absolute configuration of the enantiomers of tetrabenazine and its metabolites has been established through a combination of techniques, with X-ray crystallography providing the most definitive evidence. tandfonline.comresearchgate.netnih.govumich.edu It was determined that the biologically active enantiomer of α-dihydrotetrabenazine, a key metabolite, possesses the (2R, 3R, 11bR) configuration, which subsequently informed the stereochemistry of the parent compound. nih.govumich.edu

X-ray Crystallographic Analysis for Definitive Configuration

X-ray crystallography is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the molecule can be generated, including the absolute configuration of its chiral centers.

Single crystals of tetrabenazine suitable for X-ray analysis have been grown from saturated methanol (B129727) solutions. tandfonline.comresearchgate.net The crystallographic data revealed that racemic tetrabenazine crystallizes as a conglomerate of two enantiomers: (3R, 11bR) and (3S, 11bS). tandfonline.comresearchgate.net This analysis provided unequivocal proof of the relative and absolute stereochemistry of the chiral centers.

In one study, the crystal structure of (-)-α-9-O-desmethyldihydrotetrabenazine, a derivative of a tetrabenazine metabolite, was determined by X-ray analysis to have the (2S, 3S, 11bS) absolute configuration. nih.govumich.edu This finding was crucial in assigning the configuration of the related tetrabenazine enantiomers. More direct analysis of a diastereomeric salt, such as (+)-tetrabenazine-(+)-camphorsulfonate, has also been used to unambiguously determine the absolute configuration of the (+)-tetrabenazine enantiomer as (3R, 11bR), and by extension, the (-)-enantiomer as (3S, 11bS).

| Compound | Crystal System | Space Group | Key Finding | Reference |

| Tetrabenazine | Monoclinic | P21/c | Consists of (3R, 11bR) and (3S, 11bS) enantiomers | researchgate.net |

| (-)-α-9-O-desmethyldihydrotetrabenazine | Not specified | Not specified | Absolute configuration determined as (2S, 3S, 11bS) | nih.govumich.edu |

Molecular Pharmacology of 3s,11bs Tetrabenazine: Vesicular Monoamine Transporter 2 Vmat2 Inhibition

Biochemical and Cellular Mechanisms of VMAT2 Function

VMAT2 is an integral membrane protein crucial for the proper functioning of monoaminergic neurons. wikipedia.orgelifesciences.org It is responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), serotonin (B10506), norepinephrine (B1679862), and histamine, from the cytoplasm into synaptic vesicles. wikipedia.orgontosight.ai This process is vital for both neurotransmission and the protection of the neuron from the potentially toxic effects of cytosolic monoamines. pnas.org

Regulation of Monoamine Uptake into Synaptic Vesicles

VMAT2 functions as a proton-dependent antiporter. elifesciences.orgelifesciences.org It utilizes the electrochemical gradient generated by a vesicular H+-ATPase to drive the transport of monoamines into synaptic vesicles. pnas.orgneurologylive.com For every monoamine molecule transported into the vesicle, it is estimated that two protons are exchanged out into the cytosol. neurologylive.comnih.gov This intricate mechanism ensures the concentration of neurotransmitters within vesicles, making them readily available for release into the synaptic cleft upon neuronal stimulation. nih.govresearchgate.net The regulation of VMAT2 activity is a key determinant of the amount of neurotransmitter stored and subsequently released, thereby modulating the strength of synaptic transmission. nih.gov

The process of monoamine uptake is a critical step in neurotransmission. Following their synthesis in the neuronal cytoplasm, monoamines are sequestered into vesicles by VMAT2. This packaging prevents their premature degradation and ensures a readily releasable pool of neurotransmitter. pnas.org The localization of VMAT2 on synaptic vesicles is essential for this function, allowing for efficient loading of monoamines at the presynaptic terminal. nih.gov

Role in Cytosolic Monoamine Degradation

By sequestering monoamines into vesicles, VMAT2 plays a crucial protective role against their degradation in the cytosol. pnas.orgnih.gov Cytosolic monoamines, particularly dopamine, can be metabolized by enzymes such as monoamine oxidase (MAO) into potentially neurotoxic byproducts. nih.gov For instance, the degradation of unpackaged dopamine can lead to the formation of reactive oxygen species and quinone products, which can induce cellular damage. d-nb.info Therefore, by efficiently clearing monoamines from the cytoplasm, VMAT2 helps to maintain intracellular homeostasis and protect neurons from oxidative stress. pnas.orgd-nb.info

Characteristics of (3S,11bS)-Tetrabenazine Binding to VMAT2

(3S,11bS)-tetrabenazine is the (-)-enantiomer of tetrabenazine (B1681281) and exhibits a distinct binding profile to VMAT2 compared to its (+)-counterpart. nih.govmedchemexpress.com This stereospecificity is a critical aspect of its pharmacological activity.

Reversible Binding Kinetics and Affinity Profiling (Ki, IC50)

(3S,11bS)-tetrabenazine binds to VMAT2 in a reversible manner. wikipedia.orggoogle.com This is in contrast to some other VMAT2 inhibitors, such as reserpine, which binds irreversibly. nih.gov The affinity of tetrabenazine and its metabolites for VMAT2 has been characterized by determining their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50).

Research has shown that the racemic mixture of tetrabenazine is a potent inhibitor of VMAT2, with a reported IC50 of 3.2 nM. google.combiocrick.com However, studies on the individual enantiomers reveal a significant difference in their binding affinities. The (+)-enantiomer, (+)-(3R,11bR)-tetrabenazine, is substantially more potent than the (-)-enantiomer, (3S,11bS)-tetrabenazine. nih.gov One study reported that (+)-tetrabenazine is approximately 8000-fold more potent than (-)-tetrabenazine, with a Ki value of 4.47 nM for the (+)-enantiomer and 36,400 nM for the (-)-enantiomer. nih.gov Another source indicates that (+)-tetrabenazine is three times more active than (-)-tetrabenazine in inhibiting VMAT2. medchemexpress.com

The metabolites of tetrabenazine, particularly dihydrotetrabenazine (B1670615) (DHTBZ), also exhibit high affinity for VMAT2 and are believed to be primarily responsible for the pharmacological activity of the parent compound. researchgate.net The stereoisomers of DHTBZ also show marked differences in their VMAT2 binding affinities. For instance, (+)-α-dihydrotetrabenazine has a very high affinity with a Ki of approximately 0.97 to 3.96 nM, whereas its (-)-α counterpart is significantly less active. nih.govmdpi.comncats.io

| Compound | Ki (nM) | IC50 (nM) |

| (±)-Tetrabenazine | 1.3 ± 0.1 mdpi.com | 3.2 google.combiocrick.com |

| (+)-(3R,11bR)-Tetrabenazine | 4.47 nih.gov | |

| (-)-(3S,11bS)-Tetrabenazine | 36,400 nih.gov | |

| (+)-α-Dihydrotetrabenazine | 0.97 ± 0.48 ncats.io, 3.96 mdpi.com | |

| (-)-α-Dihydrotetrabenazine | 23,700 mdpi.com | |

| Tetrabenazine (unspecified) | 0.07 µM (Ki for [3H]DA uptake inhibition) nih.gov |

This table presents a summary of reported binding affinities. Values can vary based on experimental conditions.

Competitive vs. Non-Competitive Inhibition Dynamics at VMAT2

The nature of tetrabenazine's inhibition of VMAT2 has been a subject of investigation, with some studies suggesting competitive inhibition while others point towards a non-competitive mechanism.

One study indicated that tetrabenazine inhibits VMAT2 in a competitive manner, as it increased the Km (substrate concentration at half-maximal velocity) of dopamine uptake without altering the Vmax (maximum velocity). nih.gov This suggests that tetrabenazine and the monoamine substrate may compete for the same or overlapping binding sites on the transporter. nih.gov

However, more recent structural and mechanistic studies have provided strong evidence for non-competitive inhibition. elifesciences.orgbiorxiv.orgpdbj.orgnih.gov These studies propose that tetrabenazine binds to a site on VMAT2 that is distinct from the substrate binding site. nih.gov It is suggested that tetrabenazine enters VMAT2 from the luminal side of the vesicle and binds to a lumenal-open conformation of the transporter. elifesciences.orgelifesciences.org This binding event is thought to induce a conformational change, locking the transporter in a high-affinity, occluded state that prevents the transport cycle from proceeding. elifesciences.orgpdbj.orgelifesciences.org This mechanism effectively inhibits monoamine uptake without directly competing with the substrate for its binding site. elifesciences.orgnih.gov

Structural Insights into VMAT2-Tetrabenazine Complex Formation

Recent advancements in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of the human VMAT2 in complex with tetrabenazine. elifesciences.orgbiorxiv.orgelifesciences.org These structural studies have been instrumental in elucidating the molecular basis of tetrabenazine's inhibitory action.

The cryo-EM structures reveal that tetrabenazine binds to a central pocket within the VMAT2 transporter, located between the transmembrane helices. elifesciences.orgelifesciences.org This binding locks VMAT2 in a fully occluded conformation, where both the cytosolic and luminal gates are closed, preventing the passage of substrates. pdbj.orgelifesciences.org This structural arrangement provides a clear mechanistic explanation for the non-competitive inhibition observed in functional assays. elifesciences.orgbiorxiv.org

The binding site for tetrabenazine involves interactions with several key amino acid residues within the transporter. elifesciences.org These interactions stabilize the occluded state of VMAT2, effectively arresting its transport cycle. elifesciences.org The structure also highlights the presence of distinct polar networks within the transporter that are likely important for conformational changes and proton translocation during the transport process. elifesciences.orgelifesciences.org These detailed structural insights not only clarify the mechanism of tetrabenazine inhibition but also provide a valuable framework for the design of new and improved VMAT2 inhibitors. biorxiv.orgelifesciences.org

Modulation of Monoamine Neurotransmitter Systems by Tetrabenazine and its Metabolites

(3S,11bS)-tetrabenazine, a reversible inhibitor of vesicular monoamine transporter type 2 (VMAT2), plays a significant role in modulating the storage and release of monoamine neurotransmitters. nih.govncats.iowikipedia.orgpatsnap.com Its primary mechanism of action involves the depletion of monoamines, including dopamine, serotonin, and norepinephrine, from presynaptic nerve terminals. nih.govpatsnap.comnih.govpatsnap.com By inhibiting VMAT2, tetrabenazine prevents the uptake of these neurotransmitters from the cytoplasm into synaptic vesicles, leaving them vulnerable to metabolic breakdown by enzymes in the cytosol. patsnap.combioscientifica.com This leads to a reduction in the amount of neurotransmitter available for release into the synaptic cleft. patsnap.com

Impact on Dopaminergic Homeostasis

Tetrabenazine's most pronounced effect is on the dopaminergic system. researchgate.net By inhibiting VMAT2 in dopaminergic neurons, it leads to a significant depletion of dopamine stores within presynaptic vesicles. nih.govdovepress.com This reduction in vesicular dopamine content results in decreased dopamine release into the synapse, thereby dampening dopaminergic neurotransmission. ncats.ionih.gov This mechanism is central to its therapeutic use in hyperkinetic movement disorders, which are often characterized by excessive dopaminergic activity. ncats.iopatsnap.com

The metabolites of tetrabenazine, α-HTBZ and β-HTBZ, are crucial in sustaining the dopamine-depleting effect. patsnap.comhres.ca Research has demonstrated that long-term administration of tetrabenazine can lead to a reduction in dopaminergic tone. nih.gov In animal models, tetrabenazine has been shown to decrease dopamine levels in the brain by approximately 40%. dovepress.com This depletion of dopamine is a key factor in restoring a more balanced state of motor control in conditions of dopamine overactivity. nih.gov

Effects on Serotonin and Norepinephrine Vesicular Transport

In addition to its effects on dopamine, tetrabenazine also influences the vesicular transport of serotonin and norepinephrine. nih.govncats.ionih.govpatsnap.com By inhibiting VMAT2, it reduces the packaging of these monoamines into synaptic vesicles, leading to their depletion from nerve terminals. nih.govpatsnap.com Studies have indicated that tetrabenazine can decrease brain levels of serotonin and norepinephrine by 44% and 41%, respectively, in animal models. dovepress.com

The active metabolite, dihydrotetrabenazine, has been shown to inhibit serotonin uptake into synaptic vesicles with a high degree of potency. nih.gov The inhibition of serotonin transport by VMAT2 has an IC50 value of 300 nM. tocris.comrndsystems.com This action on serotonergic and noradrenergic systems may contribute to both the therapeutic effects and some of the side effects observed with tetrabenazine treatment. patsnap.comnih.gov The regional differences in the depletion of these monoamines throughout the brain are thought to be a result of factors other than variations in the affinity of the VMAT2 transporter itself. nih.gov

Interaction with Other Neurotransmitter Transporters and Receptors

While the primary pharmacological action of (3S,11bS)-tetrabenazine is the inhibition of VMAT2, it and its metabolites also exhibit some level of interaction with other neurotransmitter transporters and receptors, although generally with lower affinity. ncats.ionih.govpatsnap.comdrugbank.com

Dopamine Transporter (DAT) Binding and Function

Research indicates that tetrabenazine has a weak binding affinity for the dopamine D2 receptor. ncats.iodrugbank.com Some studies have reported that tetrabenazine can block dopamine receptors. tocris.comrndsystems.com

Serotonin Transporter (SERT) Binding and Function

Tetrabenazine's primary interaction with the serotonergic system is through the inhibition of VMAT2-mediated serotonin transport into vesicles. nih.gov

Norepinephrine Transporter (NET) Binding

Similar to its effect on serotonin, the principal influence of tetrabenazine on the noradrenergic system is the depletion of norepinephrine stores via VMAT2 inhibition. nih.gov

Dopamine D2 Receptor Affinity

(3S,11bS)-Tetrabenazine, an enantiomer of tetrabenazine, demonstrates a significantly different binding profile for the dopamine D2 receptor compared to its primary target, the vesicular monoamine transporter 2 (VMAT2). Research indicates that tetrabenazine as a racemic mixture, which includes the (3S,11bS) stereoisomer, exhibits weak in vitro binding affinity for the dopamine D2 receptor. nih.govncats.iodrugbank.comfda.govncats.io

The binding affinity is often quantified by the inhibition constant (Ki), which represents the concentration of a drug required to occupy 50% of the receptors. For tetrabenazine, the Ki at the dopamine D2 receptor is reported to be 2100 nM. nih.govdrugbank.comfda.gov In contrast, its affinity for VMAT2 is substantially higher, with a reported Ki of approximately 100 nM for the racemic mixture. ncats.iodrugbank.comfda.gov This notable difference in binding affinities underscores the selectivity of tetrabenazine for VMAT2 over the D2 receptor.

The metabolites of tetrabenazine, including the various isomers of dihydrotetrabenazine (HTBZ), also exhibit varied affinities for the D2 receptor. Specifically, the (–) alpha and (–) beta forms of deuterated dihydrotetrabenazine, metabolites of deutetrabenazine, show moderate affinities for D2 dopamine receptors. cambridge.org For instance, the [−]‐α‐deuHTBZ metabolite has been noted to have appreciable affinity for dopamine D2S and D3 receptors. bohrium.com This is in contrast to the (+) alpha dihydrotetrabenazine metabolite, which has negligible affinity for dopaminergic receptors. bohrium.comingrezzahcp.com

The weak interaction with the D2 receptor is a key pharmacological feature of tetrabenazine and its isomers. The primary mechanism of action is the inhibition of VMAT2, leading to the depletion of monoamines such as dopamine from nerve terminals. drugbank.comfda.gov The lower affinity for the D2 receptor distinguishes it from typical antipsychotic drugs that act as direct antagonists at these receptors. cpn.or.kr

Table 1: Comparative Binding Affinities of Tetrabenazine and its Metabolites

| Compound/Metabolite | Target | Binding Affinity (Ki) |

| Tetrabenazine (racemic) | VMAT2 | ~100 nM ncats.iodrugbank.comfda.gov |

| Tetrabenazine (racemic) | Dopamine D2 Receptor | 2100 nM nih.govdrugbank.comfda.gov |

| (+)-Tetrabenazine ((3R,11bR)-TBZ) | VMAT2 | 4.47 nM nih.gov |

| (-)-Tetrabenazine ((3S,11bS)-TBZ) | VMAT2 | 36,400 nM nih.gov |

| (+)-α-dihydrotetrabenazine | VMAT2 | 3.96 nM mdpi.com |

| (-)-α-dihydrotetrabenazine | VMAT2 | 23,700 nM mdpi.com |

| [−]‐α‐deuHTBZ | Dopamine D2S, D3 Receptors | Appreciable Affinity bohrium.com |

| (+) alpha dihydrotetrabenazine | Dopaminergic Receptors | Negligible Affinity bohrium.comingrezzahcp.com |

Metabolic Transformations and Pharmacologically Active Metabolites of Tetrabenazine in Research

Key Biotransformation Pathways of Tetrabenazine (B1681281)

Following oral administration, tetrabenazine undergoes rapid and extensive first-pass metabolism in the liver. nih.gov The primary metabolic transformations involve reduction of the ketone group and demethylation of the methoxy (B1213986) groups.

Carbonyl Reductase-Mediated Formation of Dihydrotetrabenazine (B1670615) (HTBZ)

The initial and a crucial step in the metabolism of tetrabenazine is the reduction of its ketone moiety by carbonyl reductases. mdpi.comtaylorandfrancis.com This enzymatic reaction leads to the formation of secondary alcohol metabolites collectively known as dihydrotetrabenazine (HTBZ). nih.govtaylorandfrancis.com These metabolites are considered the primary active moieties responsible for the pharmacological effects of tetrabenazine. nih.gov

The reduction of the ketone in tetrabenazine introduces a new chiral center, leading to the formation of stereoisomers. taylorandfrancis.comnih.gov Specifically, two main diastereomers are formed, designated as α-HTBZ and β-HTBZ, which differ in the orientation of the hydroxyl group. researchgate.net Each of these diastereomers exists as a pair of enantiomers due to the inherent chirality of the parent tetrabenazine molecule. nih.gov This results in a total of four possible HTBZ stereoisomers: (+)-α-HTBZ, (-)-α-HTBZ, (+)-β-HTBZ, and (-)-β-HTBZ. nih.govtaylorandfrancis.com The formation of these isomers is stereoselective, and their relative abundance can vary. nih.gov

Cytochrome P450 (CYP)-Mediated Metabolism

Following their formation, the HTBZ metabolites undergo further metabolism, primarily through O-demethylation, a process catalyzed by cytochrome P450 (CYP) enzymes. nih.govfda.gov

The principal enzyme responsible for the O-demethylation of both α-HTBZ and β-HTBZ is CYP2D6. fda.govdrugbank.comgoogle.com CYP1A2 also contributes to this metabolic pathway, although to a lesser extent. fda.govdrugbank.com This desmethylation process leads to the formation of various desmethyl-HTBZ metabolites, which are subsequently conjugated for excretion. fda.govgoogle.com The activity of CYP2D6 can significantly influence the pharmacokinetic profile of tetrabenazine's active metabolites. rdd.edu.iq

Characterization of Individual Dihydrotetrabenazine Stereoisomers

VMAT2 Inhibitory Potency and Selectivity of α-HTBZ and β-HTBZ Isomers

Research has demonstrated that the VMAT2 inhibitory potency varies significantly among the different HTBZ stereoisomers. nih.govnih.gov

The (+)-α-HTBZ and (+)-β-HTBZ isomers are potent inhibitors of VMAT2. nih.govtaylorandfrancis.com Specifically, (2R,3R,11bR)-dihydrotetrabenazine, also known as (+)-α-HTBZ, exhibits the highest affinity for VMAT2 among all eight possible stereoisomers. nih.govmedchemexpress.eu In contrast, the (-)-α-HTBZ and (-)-β-HTBZ isomers are weak inhibitors of VMAT2. taylorandfrancis.com The (3R,11bR) configuration has been identified as a key structural feature for high-affinity binding to VMAT2. nih.gov While traditionally it was thought that α-HTBZ isomers were the primary contributors to VMAT2 inhibition, some studies suggest that based on relative abundance and potency, (+)-β-HTBZ may be a primary contributor to the VMAT2 inhibition observed after tetrabenazine administration. nih.govresearchgate.net

Identification of the Most Potent Metabolite Stereoisomers

Tetrabenazine undergoes rapid and extensive metabolism after administration, primarily through the reduction of its 2-keto group by carbonyl reductase enzymes. This process results in the formation of four main stereoisomers of dihydrotetrabenazine (HTBZ): (+)-α-HTBZ, (-)-α-HTBZ, (+)-β-HTBZ, and (-)-β-HTBZ. nih.govresearchgate.net Research has demonstrated that these metabolites are the primary pharmacologically active agents, as plasma concentrations of the parent drug, tetrabenazine, are often below the limit of detection. nih.govdrugbank.com

The binding affinity of these metabolites to the vesicular monoamine transporter 2 (VMAT2) is highly stereospecific. nih.govmdpi.com Extensive in vitro binding assays have been conducted to determine the potency of each stereoisomer. nih.govresearchgate.net Studies consistently show that the dextrorotatory (+) isomers have a significantly higher affinity for VMAT2 compared to their levorotatory (-) counterparts. nih.gov

Among all the stereoisomers, (+)-α-dihydrotetrabenazine, specifically the (2R,3R,11bR)-DHTBZ configuration, has been identified as the most potent VMAT2 inhibitor. researchgate.netnih.gov Its binding affinity is even greater than that of the parent compound, (+)-tetrabenazine. nih.gov While (+)-β-HTBZ also shows high affinity for VMAT2, the (+)-α-HTBZ isomer is considered the most powerful and selective inhibitor among the metabolites. frontiersin.orgcambridge.org In contrast, isomers with an 11bS configuration are essentially inactive. nih.gov

Table 1: VMAT2 Binding Affinities of Tetrabenazine and Metabolite Stereoisomers This table displays the inhibition constant (Ki) for each compound, where a lower value indicates a higher binding affinity to VMAT2.

| Compound | Stereoisomer Configuration | Ki (nM) |

|---|---|---|

| (+)-Tetrabenazine | (3R,11bR) | 4.47 nih.gov |

| (-)-Tetrabenazine | (3S,11bS) | 36,400 nih.gov |

| (+)-α-dihydrotetrabenazine | (2R,3R,11bR) | 3.96 nih.govmdpi.com |

| (-)-α-dihydrotetrabenazine | (2S,3S,11bS) | 23,700 nih.govmdpi.com |

| (+)-β-dihydrotetrabenazine | (2S,3R,11bR) | 71.1 nih.gov |

Research into Deuterated Tetrabenazine (Deutetrabenazine) Metabolism

Deutetrabenazine is a form of tetrabenazine where hydrogen atoms on the two methoxy groups have been replaced with deuterium (B1214612), a stable isotope of hydrogen. texas.gov This specific substitution was engineered to alter the drug's metabolic profile. neurology.org Research confirms that the metabolic pathway of deutetrabenazine is identical to that of tetrabenazine, and no new or unique metabolites are formed as a result of deuteration. nih.govjuniperpublishers.com Following administration, deutetrabenazine is also extensively metabolized by carbonyl reductase to its primary active metabolites, the deuterated versions of α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). drugs.comdovepress.com The pharmacological activity is attributed to these deuterated metabolites, as deutetrabenazine itself is found in very low concentrations in plasma. nih.govdroracle.ai

Impact of Deuteration on Metabolic Stability and Elimination

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. texas.govselvita.com This increased bond strength makes the methoxy groups of deutetrabenazine's active metabolites more resistant to metabolism by the cytochrome P450 2D6 (CYP2D6) enzyme, which is the primary pathway for their elimination. neurology.orgdrugs.com

This attenuated metabolism has a significant impact on the pharmacokinetic properties of the active metabolites. frontiersin.org Clinical studies comparing deutetrabenazine to tetrabenazine have shown that deuteration leads to a near doubling of the elimination half-life of the active metabolites. neurology.orgnih.gov Consequently, while peak plasma concentrations (Cmax) are only marginally increased or remain lower, the total systemic exposure (AUC) to the active deuterated metabolites is more than doubled. nih.govneurology.orgnih.gov This slower metabolism and elimination result in more stable plasma concentrations. texas.govfrontiersin.org

Table 2: Comparative Pharmacokinetics of Active Metabolites (Total (α+β)-HTBZ) This table compares key pharmacokinetic parameters between the active metabolites of Tetrabenazine and Deutetrabenazine following a single 25 mg dose.

| Parameter | Tetrabenazine Metabolites | Deutetrabenazine Metabolites |

|---|---|---|

| Half-life (t½) | ~4.8 hours neurology.org | ~8.6 - 10 hours neurology.orgdroracle.ai |

| Time to Peak (Tmax) | ~1.5 - 2 hours drugbank.com | ~3 - 4 hours droracle.ai |

| Peak Concentration (Cmax) | ~61.6 ng/mL neurology.org | ~74.6 ng/mL neurology.org |

Structure Activity Relationships Sar of 3s,11bs Tetrabenazine and Its Analogs

Chiral Determinants of VMAT2 Binding Affinity

Chirality, or the "handedness" of a molecule, plays a pivotal role in the binding of tetrabenazine (B1681281) and its derivatives to VMAT2. The spatial orientation of substituents at the C-3 and C-11b chiral centers, as well as the C-2 position in its metabolites, significantly influences the affinity for the transporter.

Influence of C-3 and C-11b Stereochemistry in Tetrabenazine

Tetrabenazine possesses two chiral centers at the C-3 and C-11b positions. researchgate.netresearchgate.net The relative and absolute configurations of these centers are crucial for high-affinity VMAT2 binding. The marketed form of tetrabenazine is a racemic mixture of the (+)-(3R,11bR) and (–)-(3S,11bS) enantiomers. researchgate.netlookchem.com

Research has unequivocally demonstrated a significant disparity in the VMAT2 binding affinity between the two enantiomers of tetrabenazine. The (+)-(3R,11bR)-tetrabenazine isomer exhibits a dramatically higher affinity for VMAT2 compared to its (–)-(3S,11bS) counterpart. Studies have reported that (+)-tetrabenazine is approximately 8000-fold more potent than (–)-tetrabenazine in binding to VMAT2. researchgate.netlookchem.comnih.gov This pronounced difference underscores the critical importance of the (3R,11bR) configuration for effective interaction with the VMAT2 binding site. nih.gov In fact, compounds with an 11bS configuration are considered essentially inactive. nih.gov

| Compound | Stereochemistry | VMAT2 Binding Affinity (Ki, nM) |

|---|---|---|

| (+)-Tetrabenazine | (3R,11bR) | 4.47 |

| (–)-Tetrabenazine | (3S,11bS) | 36,400 |

Role of the C-2 Chiral Center in Dihydrotetrabenazine (B1670615) Stereoisomers

In the body, tetrabenazine is rapidly metabolized to dihydrotetrabenazine (DHTBZ), which introduces a new chiral center at the C-2 position. lookchem.comnih.gov This results in the formation of multiple stereoisomers, each with distinct VMAT2 binding affinities. The stereochemistry at C-2, in conjunction with the existing C-3 and C-11b centers, further refines the interaction with VMAT2.

Among the various stereoisomers of DHTBZ, a clear preference for a specific configuration has been identified for optimal VMAT2 binding. The (+)-α-DHTBZ isomer, which has the (2R,3R,11bR) absolute configuration, demonstrates the highest affinity for VMAT2, even slightly more potent than (+)-tetrabenazine itself. nih.govumich.edurti.org In contrast, its enantiomer, (–)-α-DHTBZ or (2S,3S,11bS)-DHTBZ, exhibits significantly weaker binding. nih.govmdpi.com This highlights that the (3R,11bR) configuration remains a key determinant for high affinity, with the (2R) configuration providing a favorable contribution. nih.gov In vivo studies in monkeys have confirmed that VMAT2 occupancy is only observed for the four diastereomers of DHTBZ that possess the 11bR absolute configuration. nih.gov

| Compound | Stereochemistry | VMAT2 Binding Affinity (Ki, nM) |

|---|---|---|

| (+)-α-Dihydrotetrabenazine | (2R,3R,11bR) | 3.96 |

| (–)-α-Dihydrotetrabenazine | (2S,3S,11bS) | 23,700 |

| (+)-β-Dihydrotetrabenazine | (2S,3R,11bR) | 13.4 |

| (–)-β-Dihydrotetrabenazine | (2R,3S,11bS) | 2,460 |

Design and Evaluation of Tetrabenazine Analogs for Enhanced Selectivity and Potency

The structure-activity relationship (SAR) data derived from tetrabenazine and its metabolites have guided the rational design of new analogs. The goal is to develop compounds with improved properties, such as enhanced potency, greater selectivity for VMAT2 over other receptors, and optimized pharmacokinetic profiles.

Modification of the Isobutyl Moiety and its Stereochemical Impact

The isobutyl group at the C-3 position of tetrabenazine has been a target for modification in the development of new analogs. Alterations to this group can influence the compound's interaction with the VMAT2 binding pocket and can also have stereochemical consequences. For instance, the synthesis of tetrabenazine analogs with different alkyl groups at the C-3 position has been explored to create compounds that retain good amine-depleting activity. researchgate.net The development of prodrugs, such as valbenazine, which is a valine ester of the single (2R,3R,11bR) stereoisomer of DHTBZ, represents a successful strategy to deliver the most active metabolite. acs.org This approach underscores the importance of both the specific stereochemistry and the nature of the substituent at the C-3 position for optimizing the therapeutic potential of tetrabenazine-based VMAT2 inhibitors.

Exploration of Dimethoxy Group Substitutions and their Role

The 9,10-dimethoxy substitution pattern on the benzo[a]quinolizine core of tetrabenazine is a critical determinant of its high-affinity binding to VMAT2. Modifications at these positions have been explored to develop new analogs, particularly for use as Positron Emission Tomography (PET) imaging agents.

Research into the metabolites of dihydrotetrabenazine (DTBZ) identified that (+)-10-demethyl-DTBZ possesses a binding affinity for VMAT2 similar to its parent compound and can effectively cross the blood-brain barrier. snmjournals.org This finding spurred the development and comparison of radiolabeled regioisomers, specifically 9-[¹¹C]-(+)-DTBZ and 10-[¹¹C]-(+)-DTBZ. snmjournals.orgplos.org While both are effective VMAT2 tracers, comparative studies in rats have shown that 10-[¹¹C]-(+)-DTBZ exhibits superior properties for imaging. plos.org MicroPET studies demonstrated that 10-[¹¹C]-(+)-DTBZ had a higher striatum-to-cerebellum ratio (3.74 ± 0.21) at 40 minutes post-injection compared to 9-[¹¹C]-(+)-DTBZ (2.50 ± 0.33), indicating a higher specific uptake in VMAT2-rich regions. plos.org The synthesis of these compounds for radiolabeling typically starts from their respective demethylated precursors, such as (+)-9-demethyl-DTBZ or (+)-10-demethyl-DTBZ. snmjournals.orgmdpi.com

Molecular docking simulations have further elucidated the role of the dimethoxy groups. These simulations suggest that tetrabenazine can adopt two different binding poses within the VMAT2 binding pocket with similar binding affinities. elifesciences.orgnih.gov One of these poses involves a reorientation of the methoxy (B1213986) groups toward the amino acid residue C430, which has been identified as playing an important role in tetrabenazine binding. elifesciences.orgnih.gov

| Radiotracer Comparison | Striatum-to-Cerebellum Ratio (at peak) | Key Finding |

| 9-[¹¹C]-(+)-DTBZ | 2.50 ± 0.33 | Established VMAT2 PET tracer. plos.org |

| 10-[¹¹C]-(+)-DTBZ | 3.74 ± 0.21 | Higher specific uptake in VMAT2-rich regions compared to its 9-labeled counterpart. plos.org |

Development of Radiolabeled Tetrabenazine Analogs as VMAT2 Probes

The high affinity and selectivity of tetrabenazine and its derivatives for VMAT2 have made them ideal scaffolds for the development of radiolabeled probes for in vivo imaging with PET. mdpi.com These imaging agents are crucial for studying the density of VMAT2, which is an important biomarker for the integrity of monoaminergic neurons in various neurodegenerative and psychiatric disorders. nih.govgoogle.com

The most widely studied analog is dihydrotetrabenazine (DTBZ), the reduced form of tetrabenazine. researchgate.net Since the early 1990s, (+)-[¹¹C]dihydrotetrabenazine ([¹¹C]-(+)-DTBZ) has been used as a PET radioligand to assess the integrity of dopaminergic nerve terminals. plos.orgnih.govsnmjournals.org

To overcome the short half-life of carbon-11 (B1219553) (¹¹C), researchers have developed fluorine-18 (B77423) (¹⁸F) labeled analogs, which offer logistical advantages for clinical use. acs.org One such successful tracer is 9-[¹⁸F]fluoropropyl-(+)-dihydrotetrabenazine ([¹⁸F]FP-(+)-DTBZ), which has shown excellent binding affinity (Ki = 0.11 nM) for VMAT2 and is currently in clinical trials. snmjournals.orgresearchgate.net Further modifications led to the development of deuterated analogs like [¹⁸F]FE-DTBZ-d4, which was designed to improve in vivo stability against defluorination. acs.orgnih.gov Comparative studies in nonhuman primates showed that [¹⁸F]FE-DTBZ-d4 has higher brain uptake and a higher nondisplaceable binding potential (BP_ND) than both [¹¹C]DTBZ and its non-deuterated analog, [¹⁸F]FE-DTBZ. acs.orgnih.govacs.org

| Radiolabeled Analog | Isotope | Key Characteristics |

| (+)-[¹¹C]DTBZ | ¹¹C | Widely used for VMAT2 imaging since the 1990s; serves as a benchmark for new tracers. plos.orgsnmjournals.org |

| [¹¹C]MTBZ | ¹¹C | Showed rapid brain accumulation followed by rapid clearance. plos.org |

| 9-[¹⁸F]FP-(+)-DTBZ | ¹⁸F | Superior binding affinity (Ki = 0.11 nM) compared to (+)-DTBZ (Ki = 0.97 nM). snmjournals.org |

| [¹⁸F]FE-DTBZ-d4 | ¹⁸F | Deuterated analog with improved in vivo stability and higher brain uptake compared to [¹¹C]DTBZ. acs.orgnih.gov |

| [¹⁸F]D6-FP-(+)-DTBZ | ¹⁸F | Deuterated analog with excellent binding affinity (Ki = 0.32 ± 0.07 nM), comparable to the non-deuterated version. snmjournals.org |

Structural Requirements for In Vivo VMAT2 Imaging Ligands

The successful design of tetrabenazine-based VMAT2 imaging ligands depends on several key structural features that ensure high affinity, specificity, and favorable pharmacokinetic properties for in vivo applications.

Stereospecificity: VMAT2 binding is highly stereospecific. The (+)-enantiomer of DTBZ has a binding affinity that is approximately 1000-fold greater than the (-)-enantiomer. plos.org Structure-activity relationship (SAR) analyses have confirmed that the (3R,11bR)-configuration is crucial for high VMAT2 binding affinity. nih.gov Analogs with this specific stereochemistry, such as (+)-tetrabenazine and (+)-α-dihydrotetrabenazine, consistently exhibit high potency. nih.gov

High Affinity and Specificity: A ligand must bind to VMAT2 with high affinity (typically in the low nanomolar or sub-nanomolar range) to provide a strong signal over background noise. snmjournals.org For example, 9-fluoropropyl-(+)-dihydrotetrabenazine (FP-(+)-DTBZ) displays an excellent binding affinity (Ki = 0.11 nM). snmjournals.org Specificity for VMAT2 over other transporters or receptors is also essential to ensure the imaging signal accurately reflects VMAT2 density. snmjournals.orgdovepress.com

Modifications to the Core Structure:

Reduction of the C2-Ketone: The reduction of the ketone group at the C2 position to a hydroxyl group, forming dihydrotetrabenazine (DTBZ), does not negatively impact binding affinity and is a common feature of high-affinity radioligands. google.com

Alkylation: Alkylation of the hydroxyl group in DTBZ with moieties suitable for radiolabeling (e.g., fluoropropyl group) has proven to be a successful strategy for creating potent ¹⁸F-labeled PET tracers. google.comsnmjournals.org

Blood-Brain Barrier Penetration: For neuroimaging, the ligand must be able to effectively cross the blood-brain barrier to reach its target in the central nervous system. snmjournals.org

Conformational Analysis and Molecular Docking Studies of Ligand-VMAT2 Interactions

Recent advances in cryo-electron microscopy (cryo-EM) and computational modeling have provided unprecedented, high-resolution views of the interaction between tetrabenazine and human VMAT2. elifesciences.orgnih.govnih.govosti.gov These studies reveal that tetrabenazine locks the transporter in a specific, occluded conformation, which provides a mechanistic basis for its non-competitive inhibition. elifesciences.orgosti.govelifesciences.orgebi.ac.uk

Upon binding, tetrabenazine sits (B43327) in a central pocket located between the transmembrane helices of VMAT2. elifesciences.orgnih.govelifesciences.org This binding event induces a conformational change that closes both the cytosolic and lumenal gates of the transporter, effectively trapping it in a dead-end state and preventing the transport of monoamine substrates. elifesciences.orgnih.govnih.gov This mechanism explains why tetrabenazine acts as a non-competitive inhibitor; it does not bind to the same site as the monoamine substrates but instead traps the transporter in an inactive state. elifesciences.orgnih.gov

Molecular docking and dynamics simulations have further refined our understanding of this interaction, identifying key amino acid residues within the binding site that are crucial for ligand recognition and affinity. elifesciences.orgnih.govelifesciences.org

Key Interacting Residues in the VMAT2-Tetrabenazine Binding Site

| Interacting Residue | Location/Role | Reference |

| W318 | Acts as a "central plug" to close off the lumenal compartment, trapping the transporter in an occluded state. | elifesciences.orgnih.gov |

| C430 | Docking simulations show a reorientation of tetrabenazine's methoxy groups towards this residue in one of the potential binding poses. | elifesciences.orgnih.gov |

| Val41 | Mutational analysis indicates this residue is essential for tetrabenazine binding and conformational rearrangements. | nih.gov |

| Hydrophobic Cluster | A cluster of hydrophobic residues is involved in the lumenal gating strategy. | elifesciences.orgosti.gov |

| Polar Networks | Three distinct polar networks within the transporter are believed to be important for conformational dynamics and proton transduction. | osti.govelifesciences.org |

Docking simulations have proposed two primary binding poses for tetrabenazine within the VMAT2 pocket, both exhibiting similar high binding affinities. elifesciences.orgnih.gov These computational insights, combined with the static cryo-EM structure, provide a dynamic picture of how tetrabenazine inhibits VMAT2 function at a molecular level. elifesciences.orgnih.govelifesciences.org

Preclinical Neuropharmacological Characterization of 3s,11bs Tetrabenazine and Its Metabolites

Assessment of Monoamine Depletion in Animal Brain Regions

The primary mechanism of (3S,11bS)-tetrabenazine involves the depletion of monoamine stores, a process extensively studied in preclinical animal models. hres.ca This depletion is a direct consequence of VMAT2 inhibition, which disrupts the vesicular storage of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862), leaving them susceptible to metabolism in the cytoplasm. taylorandfrancis.comhres.ca The effect is particularly pronounced in the brain, where VMAT2 is predominantly located. hres.camedsafe.govt.nz

In animal studies, administration of tetrabenazine (B1681281), which is rapidly metabolized to (3S,11bS)-tetrabenazine and other metabolites, leads to a significant reduction in monoamine levels across various brain regions. hres.ca The striatum, a key area in motor control, shows a marked depletion of dopamine, which is central to the compound's effect on hyperkinetic movements. taylorandfrancis.comcambridge.org Studies in laboratory animals demonstrate that tetrabenazine interferes with the vesicular storage of dopamine, serotonin, and noradrenaline, an effect largely confined to the brain. hres.ca

The depletion of these neurotransmitters is reversible and dose-dependent. medsafe.govt.nz The action of (3S,11bS)-tetrabenazine and its parent compounds leads to a preferential depletion of dopamine from nerve terminals within the central nervous system. medsafe.govt.nz While specific quantitative data for monoamine depletion by isolated (3S,11bS)-tetrabenazine is integrated within broader studies of its parent compounds, the consistent outcome is a significant reduction in presynaptic monoamine availability.

In Vivo Studies of Vesicular Transport Inhibition in Preclinical Models

The in vivo inhibition of VMAT2 by (3S,11bS)-tetrabenazine has been confirmed through various preclinical methods, including radioligand binding studies and positron emission tomography (PET). ncats.ionih.gov This compound, along with its isotopically labeled forms, serves as a crucial tool for studying VMAT2 distribution and density in the brains of animals and humans. ncats.io

Studies using radiolabeled (+)-α-dihydrotetrabenazine, such as [11C]DTBZ, allow for the in vivo visualization and quantification of VMAT2 in the striatum. nih.govresearchgate.net These imaging techniques have established [11C]DTBZ as a highly sensitive marker for the integrity of dopaminergic nerve terminals. researchgate.net Research in rat models has demonstrated that changes in vesicular dopamine levels can influence the binding of [11C]DTBZ, suggesting a competitive interaction at the transporter site. nih.gov For instance, dopamine depletion was found to increase [11C]DTBZ binding, while dopamine elevation decreased it, confirming the compound's interaction with the VMAT2 transporter in a live animal model. nih.gov

Furthermore, the potency of (3S,11bS)-tetrabenazine as a VMAT2 inhibitor is highlighted by its high binding affinity. In vitro assays using rat brain striatum have determined its Ki value to be approximately 0.97 nM. ncats.io

Preclinical Behavioral Paradigms Investigating Effects on Motor Control

The monoamine-depleting effects of (3S,11bS)-tetrabenazine translate into observable behavioral changes in animal models, particularly in motor control. These studies are critical for understanding its therapeutic potential for human movement disorders.

A common preclinical measure to assess the in vivo effect of VMAT2 inhibition is the reduction in spontaneous locomotor activity in rodents, which serves as a surrogate marker for monoamine depletion. nih.gov Administration of (3S,11bS)-tetrabenazine or its analogues in rats leads to a dose-dependent decrease in movement. nih.govresearchgate.net

In one study, a derivative of (3S,11bS)-tetrabenazine demonstrated significant, dose-dependent inhibition of locomotor activity in Sprague-Dawley rats. nih.gov This effect indicates a successful engagement of the VMAT2 target in the central nervous system, leading to the expected functional outcome of reduced motor output. nih.gov

| Compound | Dose (µmol/kg) | Reduction in Locomotion (%) | Significance (p-value) |

|---|---|---|---|

| (+)-13e | 0.16 | 18.6 | >0.05 |

| (+)-13e | 0.32 | 58.6 | <0.05 |

| (+)-13e | 0.64 | - | <0.05 |

| (+)-13e | 1.3 | 95.5 | <0.05 |

| (+)-13e | 2.6 | - | <0.05 |

| (+)-13e | 5.2 | - | <0.05 |

| (+)-13e | 10.4 | 98.9 | <0.05 |

| Valbenazine (Control) | 5.2 | 97.9 | <0.05 |

(3S,11bS)-tetrabenazine has been evaluated in animal models designed to mimic hyperkinetic movement disorders, such as amphetamine-induced hyperactivity. google.com Amphetamine increases extracellular dopamine, leading to behaviors like increased locomotion and stereotypies. google.com In studies with male rats, pretreatment with (+)-α-dihydrotetrabenazine was shown to reduce amphetamine-induced locomotor activity, demonstrating its potential to counteract hyperdopaminergic states. google.com This provides a preclinical basis for its use in human conditions characterized by excessive involuntary movements. researchgate.netijbs.com

Locomotor Activity Assessments

Preclinical Investigations into Drug Discrimination and Self-Administration in Animal Models

To assess the abuse potential and subjective effects of a compound, preclinical studies often employ drug discrimination and self-administration paradigms. meliordiscovery.com In drug discrimination, animals are trained to recognize the internal state produced by a specific drug, such as a stimulant like methamphetamine. meliordiscovery.comnih.gov

Studies investigating tetrabenazine, the parent compound of (3S,11bS)-tetrabenazine, found that it did not substitute for methamphetamine, meaning animals did not perceive it as being similar to the stimulant. nih.gov In fact, at higher doses, tetrabenazine attenuated the discriminative stimulus effect of methamphetamine, suggesting it blocks the subjective effects of the stimulant. nih.gov

In self-administration studies, which measure a drug's reinforcing properties, tetrabenazine showed a biphasic effect. nih.gov A very low dose transiently increased methamphetamine self-administration, while a higher dose decreased it. nih.gov However, this higher dose also decreased responding for food, indicating that the effect was likely due to a general reduction in motor activity or motivation rather than a specific reduction in the drug's rewarding properties. nih.gov These findings, attributed to the VMAT2 inhibitory action of tetrabenazine's metabolites, suggest a low potential for abuse. nih.govacs.org

Advanced Methodological Approaches in 3s,11bs Tetrabenazine Research

Chromatographic and Spectroscopic Methods for Compound Analysis

The analysis of (3S,11bS)-tetrabenazine and its related compounds relies on a suite of advanced chromatographic and spectroscopic techniques. These methods are essential for determining the purity, enantiomeric composition, and structural characteristics of the compound, as well as for identifying and quantifying its metabolites.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of (3S,11bS)-tetrabenazine. lgcstandards.com Reverse-phase HPLC methods, often utilizing a C18 column, are employed to separate the parent compound from any impurities or degradation products. jchps.com A typical method might use a mobile phase consisting of a mixture of methanol (B129727) and a buffered aqueous solution, with detection at a specific UV wavelength, such as 284 nm, to quantify the compound. jchps.comphmethods.net The linearity of these methods is established across a range of concentrations to ensure accurate quantification. jchps.com

For the determination of enantiomeric excess, chiral HPLC is indispensable. This technique is crucial because the biological activity of tetrabenazine (B1681281) and its metabolites is highly stereospecific. nih.govresearchgate.net Chiral stationary phases, such as those based on polysaccharide derivatives like Chiralpak IC, are used to resolve the enantiomers. nih.gov The mobile phase composition is optimized to achieve baseline separation of the (3S,11bS) and (3R,11bR) enantiomers. For instance, a mobile phase of 100% ethanol (B145695) with a small amount of an amine modifier like diethylamine (B46881) has been successfully used. nih.gov The enantiomeric excess (ee) is then calculated from the peak areas of the two enantiomers in the chromatogram. Research has demonstrated the achievement of high enantiomeric excess, often exceeding 99%, for (3S,11bS)-tetrabenazine using these methods. nih.gov

Table 1: HPLC Conditions for (3S,11bS)-Tetrabenazine Analysis

| Parameter | Purity Analysis | Enantiomeric Excess Determination |

| Column | Thermo BDS C18 (150 mm x 4.6 mm, 5 µm) jchps.com | Chiralpak IC (4.6 mm x 250 mm) nih.gov |

| Mobile Phase | Methanol:Potassium dihydrogen orthophosphate buffer (pH 6.8) (40:60 v/v) jchps.com | 100% Ethanol + 0.1% Diethylamine nih.gov |

| Flow Rate | 1.0 mL/min jchps.com | 0.5 mL/min nih.gov |

| Detection | UV at 284 nm jchps.com | UV at 220 nm nih.gov |

| Retention Time | 5.075 min jchps.com | Varies by enantiomer |

| Linear Range | 6.25-37.5 µg/mL jchps.com | N/A |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the identification and quantification of (3S,11bS)-tetrabenazine metabolites in biological matrices. nih.govresearchgate.net Following administration, tetrabenazine is extensively metabolized, primarily through the reduction of the ketone group to form dihydrotetrabenazine (B1670615) (HTBZ) isomers. drugbank.com LC-MS/MS allows for the separation of these metabolites and their subsequent detection and quantification with high sensitivity and specificity. nih.govresearchgate.net

UV-Visible and Fourier-Transform Infrared (FT-IR) Spectrophotometry for Analytical Characterization

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of tetrabenazine in bulk and pharmaceutical dosage forms. phmethods.net The UV spectrum of tetrabenazine in a suitable solvent, such as methanol, typically shows a maximum absorbance at around 284 nm. phmethods.net This wavelength can be used to develop a linear calibration curve for quantification. phmethods.net

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in the (3S,11bS)-tetrabenazine molecule. The FT-IR spectrum, often obtained using a KBr pellet, shows characteristic absorption bands. phmethods.netresearchgate.net A prominent band is observed for the carbonyl (C=O) group, typically appearing around 1700 cm⁻¹. phmethods.net This band can also be used for quantitative analysis by integrating the peak over a specific range. phmethods.net Other characteristic peaks in the FT-IR spectrum help to confirm the identity and structural integrity of the compound. researchgate.net

In Vitro Binding and Functional Assays for VMAT2

The primary mechanism of action of (3S,11bS)-tetrabenazine is the inhibition of the vesicular monoamine transporter 2 (VMAT2). medchemexpress.comresearchgate.net A variety of in vitro assays are employed to characterize the interaction of (3S,11bS)-tetrabenazine and its analogs with VMAT2.

Radioligand Binding Assays using [3H]Monoamines

Radioligand binding assays are a fundamental tool for determining the affinity of (3S,11bS)-tetrabenazine for VMAT2. These assays typically use a radiolabeled ligand, such as [³H]dihydrotetrabenazine ([³H]DTBZ), which binds with high affinity to VMAT2. elifesciences.org The assay involves incubating purified VMAT2 or membrane preparations expressing VMAT2 with increasing concentrations of the radioligand in the presence or absence of a competing ligand like (3S,11bS)-tetrabenazine. elifesciences.orgelifesciences.org The amount of bound radioligand is then measured, and the data are used to calculate the inhibition constant (Ki), which is a measure of the binding affinity of the test compound.

Studies have shown that the binding affinity of tetrabenazine and its metabolites to VMAT2 is highly stereospecific. The (3R,11bR)-enantiomers generally exhibit higher affinity than the (3S,11bS)-enantiomers. nih.govresearchgate.net For example, (+)-tetrabenazine is reported to be about three-fold more active than (-)-tetrabenazine in inhibiting VMAT2. medchemexpress.com

Table 2: VMAT2 Binding Affinities (Ki) of Tetrabenazine and Dihydrotetrabenazine Stereoisomers

| Compound | Ki (nM) |

| (+)-(3R,11bR)-Tetrabenazine | 4.47 ± 0.21 nih.gov |

| (-)-(3S,11bS)-Tetrabenazine | N/A |

| (+)-(2R,3R,11bR)-Dihydrotetrabenazine | 3.96 ± 0.40 nih.gov |

| (-)-(2S,3S,11bS)-Dihydrotetrabenazine | N/A |

| (+)-(2S,3R,11bR)-Dihydrotetrabenazine | 13.4 ± 1.36 nih.gov |

| (-)-(2R,3S,11bS)-Dihydrotetrabenazine | N/A |

Note: Ki values are a measure of binding affinity; a lower Ki indicates higher affinity.

In Vitro Vesicular Monoamine Uptake Assays

In addition to binding affinity, it is important to assess the functional effect of (3S,11bS)-tetrabenazine on VMAT2 activity. In vitro vesicular monoamine uptake assays directly measure the ability of the compound to inhibit the transport of monoamines into synaptic vesicles. nih.govfrontiersin.org These assays typically use isolated synaptic vesicles from brain regions rich in monoaminergic neurons, such as the striatum. nih.gov

The assay involves incubating the vesicles with a radiolabeled monoamine, such as [³H]dopamine, in the presence of various concentrations of the test compound. nih.gov The uptake of the radiolabeled monoamine into the vesicles is then measured. The concentration of the test compound that inhibits 50% of the monoamine uptake (IC50) is determined. Kinetic analyses can also be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive). nih.gov Studies have shown that tetrabenazine competitively inhibits VMAT2 function with high affinity. nih.gov

Advanced Imaging Techniques for VMAT2 Expression and Occupancy

Advanced imaging techniques are crucial for visualizing and quantifying the expression and occupancy of the vesicular monoamine transporter 2 (VMAT2) in vivo. These methods provide invaluable insights into the transporter's role in both healthy and diseased states.